"1-Hexylallyl formate chemical structure and properties"
"1-Hexylallyl formate chemical structure and properties"
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-3-Hexenyl formate, also known as cis-3-hexenyl formate, is an organic ester recognized for its potent green, fruity, and fresh aroma.[1][2] This volatile compound is a significant component in the natural scent of various plants, including corn mint, raspberry, and black tea.[2] In the realm of chemical applications, it serves as a valuable fragrance and flavoring agent. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its characteristic spectroscopic data.
Chemical Structure and Identification
(Z)-3-Hexenyl formate is the ester product of the reaction between (Z)-3-hexen-1-ol (cis-leaf alcohol) and formic acid. The presence of the cis-alkene functionality is crucial for its characteristic odor profile.
Systematic Name: (3Z)-hex-3-en-1-yl formate[1]
Common Names: cis-3-Hexenyl formate, Leaf alcohol formate[3]
CAS Number: 33467-73-1[1]
Molecular Formula: C₇H₁₂O₂[4]
Molecular Weight: 128.17 g/mol [4]
Chemical Structure:
Physicochemical Properties
A summary of the key physical and chemical properties of (Z)-3-hexenyl formate is presented in the table below. This data is essential for its handling, application, and in formulation development.
| Property | Value | Reference(s) |
| Appearance | Colorless liquid | [4] |
| Odor | Fresh, green, waxy, sweet, vegetable, grassy, sharp | [3] |
| Density | 0.91 g/mL at 25 °C | [3] |
| Boiling Point | 72 °C at 40 mmHg | [3] |
| Flash Point | 45 °C (113 °F) | [4] |
| Refractive Index (n20/D) | 1.426 | [3] |
| Solubility | Almost insoluble in water; soluble in alcohol and oils | [3] |
| LogP | 2.10 | [3] |
Experimental Protocols: Synthesis of (Z)-3-Hexenyl Formate
The primary route for the synthesis of (Z)-3-hexenyl formate is the Fischer esterification of (Z)-3-hexen-1-ol with formic acid, typically in the presence of an acid catalyst.[4] More reactive acylating agents like formic anhydride can also be employed to improve reaction yield.[4]
Fischer Esterification of (Z)-3-Hexen-1-ol
Materials:
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(Z)-3-Hexen-1-ol
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Formic acid (98-100%)
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Concentrated sulfuric acid (catalyst)
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Diethyl ether (or other suitable extraction solvent)
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (Z)-3-hexen-1-ol and a molar excess of formic acid (typically 1.5 to 2 equivalents).
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Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the alcohol weight) to the stirred reaction mixture.
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Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and maintain it under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.
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Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure (Z)-3-hexenyl formate.
Spectroscopic Data
The identity and purity of the synthesized (Z)-3-hexenyl formate can be confirmed through various spectroscopic techniques.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of volatile compounds like (Z)-3-hexenyl formate. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and specific fragmentation patterns that can be used for its identification.[1][2]
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (ester) stretch | ~1720 |
| C-O (ester) stretch | ~1180 |
| C=C (alkene) stretch | ~1655 |
| =C-H (alkene) stretch | ~3010 |
| C-H (alkane) stretch | ~2850-2960 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While a complete, assigned NMR spectrum for (Z)-3-hexenyl formate is not available in the public domain search results, data for the closely related (Z)-3-hexenyl acetate provides a strong basis for predicting the chemical shifts.[5]
Predicted ¹H NMR of (Z)-3-Hexenyl Formate:
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Formyl Proton (OCHO): A singlet around 8.0 ppm.
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Alkene Protons (-CH=CH-): Two multiplets between 5.3 and 5.5 ppm.
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Methylene Protons adjacent to Oxygen (-OCH₂-): A triplet around 4.1 ppm.
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Allylic Methylene Protons (-CH₂-CH=): A quartet around 2.3 ppm.
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Ethyl Group Protons (-CH₂CH₃): A multiplet for the methylene group around 2.0 ppm and a triplet for the methyl group around 0.9 ppm.
Predicted ¹³C NMR of (Z)-3-Hexenyl Formate:
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Carbonyl Carbon (C=O): ~161 ppm.
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Alkene Carbons (-CH=CH-): Between 123 and 135 ppm.
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Methylene Carbon adjacent to Oxygen (-OCH₂-): ~64 ppm.
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Other Aliphatic Carbons: Between 14 and 27 ppm.
Logical Relationships and Workflows
The synthesis and analysis of (Z)-3-hexenyl formate follow a logical progression from starting materials to the final, characterized product.
Conclusion
(Z)-3-Hexenyl formate is a chemically interesting and commercially valuable ester. Its synthesis via Fischer esterification is a straightforward process, and its structure can be unequivocally confirmed by standard spectroscopic methods. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this compound.
References
- 1. 3-Hexen-1-ol, formate, (Z)- [webbook.nist.gov]
- 2. 3-Hexen-1-ol, formate, (Z)- [webbook.nist.gov]
- 3. cis-3-Hexenyl formate | 33467-73-1 [chemicalbook.com]
- 4. ScenTree - Cis-3-hexenyl Formate (CAS N° 33467-73-1) [scentree.co]
- 5. cis-3-HEXENYL ACETATE | C8H14O2 | CID 5363388 - PubChem [pubchem.ncbi.nlm.nih.gov]
